ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is a complex organic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a different core.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with different substituents.
Uniqueness
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-{[(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetyl]amino}benzoate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure that combines an ethyl ester with an imidazo[1,2-b]pyrazole moiety. The molecular formula is C22H20N4O4 with a molecular weight of 404.4 g/mol. The structural characteristics contribute to its pharmacological properties.
Property | Details |
---|---|
Molecular Formula | C22H20N4O4 |
Molecular Weight | 404.4 g/mol |
CAS Number | 1324096-00-5 |
Biological Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure often exhibit significant pharmacological activities. The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The mechanism of action for this compound involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors that modulate their activity and influence downstream signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Activity : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anti-inflammatory Potential : The compound was found to inhibit pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory conditions .
Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Antitumor | Induces apoptosis; inhibits cell proliferation |
Antimicrobial | Effective against multiple bacterial strains |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O4/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)12-18-21(28)25-20-17(13-23-26(18)20)14-6-4-3-5-7-14/h3-11,13,18H,2,12H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
HREMGDIYIXNOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.